molecular formula C13H23NO3 B2532232 tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate CAS No. 1989672-47-0

tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate

Cat. No.: B2532232
CAS No.: 1989672-47-0
M. Wt: 241.331
InChI Key: UNBAMXRPPJFULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C13H23NO3 . It has a molecular weight of 241.33 .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a 3,3-dimethyl-5-oxocyclohexyl group . The carbamate group includes a carbonyl (C=O) group and an amine (NH) group .

Scientific Research Applications

Stereoselective Synthesis

An efficient stereoselective synthesis route has been developed for creating six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid. This process emphasizes the role of tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate and its derivatives in the synthesis of factor Xa inhibitors, showcasing its importance in medicinal chemistry for drug development (Wang et al., 2017).

Materials Science and Sensing Applications

Tert-butyl carbazole derivatives have demonstrated significant roles in materials science, particularly in the construction of strong blue emissive nanofibers. These nanofibers, enhanced by tert-butyl groups, have applications in detecting volatile acid vapors, highlighting the compound's utility in developing fluorescent sensory materials for chemical sensing (Sun et al., 2015).

Enantioselective Synthesis

The compound has been utilized as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has provided insights into the synthesis of these important molecules, indicating its value in the creation of nucleotide analogues for research and therapeutic applications (Ober et al., 2004).

Organic Electronics

In the field of organic electronics, tert-butyl carbazole derivatives have found application as host materials in blue iridium emitters for polymer light-emitting devices (PLEDs). These studies explore the impact of tert-butyl groups on the performance of PLEDs, including efficiency and light emission properties, underscoring the compound's relevance in the development of advanced electronic devices (Stanislovaitytė et al., 2013).

Biocatalysis

Furthermore, this compound serves as a key intermediate in biocatalytic processes, such as the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a crucial intermediate for the synthesis of statins. This showcases the compound's utility in environmentally friendly and efficient biocatalytic methods for producing pharmaceutically relevant intermediates (Liu et al., 2018).

Properties

IUPAC Name

tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-6-10(15)8-13(4,5)7-9/h9H,6-8H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBAMXRPPJFULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(=O)C1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.